Cas no 3589-73-9 (6-Methoxyharmalan)

6-Methoxyharmalan 化学的及び物理的性質
名前と識別子
-
- 6-Methoxyharmalan
- 6-methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
- N-METHYL-(2-AMINOETHYL)-PYRROLIDINE
- 10-Methoxyharmalan
- 2-methoxyharmalane
- 3H-Pyrido(3,4-b)indole,4,9-dihydro-6-methoxy-1-methyl-,monohydrochloride
- 4,9-Dihydro-6-methoxy-1-methyl-3H-pyrido<3,4-b>indole
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole monohydrochloride
- 6-Methoxyharmalane
- Methoxy-6-harmalan
- 6-Methoxy-1-methyl-3,4-dihydro-b-carboline
- BSPBio_000582
- MFCD00055938
- NCGC00016633-01
- SCHEMBL3877767
- HMBHRMFLDKKSCT-UHFFFAOYSA-N
- Prestwick_324
- 1-methyl-6-methoxy-3,4-dihydro-2-carboline
- 6-METHOXY-1-METHYL-3H,4H,9H-PYRIDO[3,4-B]INDOLE
- 1-Methyl-6-methoxy-dihydro-beta-carboline
- CAS-3589-73-9
- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-, monohydrochloride
- DTXSID80957306
- Ethyl3-(naphthalen-8-yl)-3-oxopropanoate
- Prestwick2_000621
- HMS1569N04
- SMR001233263
- SR-01000841225
- 10-METHOXYHARMALAN [MI]
- 1-METHYL-6-METHOXY-DIHYDRO-.BETA.-CARBOLINE
- 6-Methoxy-Harmalan
- Prestwick3_000621
- FT-0634918
- BPBio1_000642
- UNII-43F45VJV8C
- 6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole
- MLS002153914
- 3589-73-9
- Oprea1_335320
- Q27164697
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole monohydrochloride (Salt/Mix)
- NCGC00016633-02
- AS-65610
- 6-Methoxyharmalan, crystalline
- SPBio_002801
- 3,4-DIHYDROMETHOXYHARMAN
- HMS2233C16
- Prestwick0_000621
- HMS3370E16
- AKOS037646003
- 6-Methoxy-1-methyl-3,4-dihydro-.beta.-carboline
- A823026
- Prestwick1_000621
- 4,9-Dihydro-6-methoxy-1-methyl-3H-pyrido(3,4-b)indole
- 6-Methoxy-1-methyl-4,9-dihydro-3H-beta-carboline
- Q27258644
- 43F45VJV8C
- PIRYBCJVLMHZOK-UHFFFAOYSA-N
- DTXSID10901872
- NoName_1047
- HMS2096N04
- SR-01000841225-2
- BDBM50132104
- CHEMBL338115
- CHEBI:92962
- BRD-K54906270-001-03-5
- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-, monohydrochloride (Salt/Mix)
- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-
- SCHEMBL25438779
- DB-048891
-
- インチ: InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,14H,5-6H2,1-2H3
- InChIKey: PIRYBCJVLMHZOK-UHFFFAOYSA-N
- ほほえんだ: COC1C=CC2C(=C3CCNC(C)=C3N=2)C=1
計算された属性
- せいみつぶんしりょう: 214.11100
- どういたいしつりょう: 214.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.6A^2
じっけんとくせい
- 色と性状: 黄色結晶固体
- 密度みつど: 1.25
- ゆうかいてん: 208 - 209
- ふってん: 417.7°Cat760mmHg
- フラッシュポイント: 206.4°C
- 屈折率: 1.647
- PSA: 37.38000
- LogP: 1.97720
6-Methoxyharmalan セキュリティ情報
- WGKドイツ:3
- RTECS番号:UU9802000
- ちょぞうじょうけん:2-8°C
6-Methoxyharmalan 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Methoxyharmalan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M360170-1g |
6-Methoxyharmalan |
3589-73-9 | 1g |
$ 1240.00 | 2022-06-03 | ||
TRC | M360170-100mg |
6-Methoxyharmalan |
3589-73-9 | 100mg |
$190.00 | 2023-05-17 | ||
TRC | M360170-500mg |
6-Methoxyharmalan |
3589-73-9 | 500mg |
$ 800.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-254889-25 mg |
6-Methoxyharmalan, |
3589-73-9 | 25mg |
¥429.00 | 2023-07-11 | ||
TRC | M360170-1000mg |
6-Methoxyharmalan |
3589-73-9 | 1g |
$1499.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-254889-25mg |
6-Methoxyharmalan, |
3589-73-9 | 25mg |
¥429.00 | 2023-09-05 |
6-Methoxyharmalan 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
6-Methoxyharmalanに関する追加情報
6-Methoxyharmalan: A Comprehensive Overview
6-Methoxyharmalan (CAS No. 3589-73-9) is a naturally occurring alkaloid that has garnered significant attention in the fields of pharmacology, traditional medicine, and modern drug discovery. This compound, belonging to the harmala family, is characterized by its unique chemical structure and diverse biological activities. Recent advancements in analytical techniques and computational modeling have shed new light on its pharmacokinetics, bioavailability, and therapeutic potential.
The chemical structure of 6-Methoxyharmalan comprises a complex arrangement of nitrogen-containing rings and hydroxyl groups, which contribute to its distinctive pharmacological properties. Researchers have employed cutting-edge spectroscopic methods, such as NMR and mass spectrometry, to elucidate its molecular architecture. These studies have revealed that the methoxy group at the sixth position plays a pivotal role in modulating the compound's bioactivity. Understanding this structural-functional relationship is crucial for designing analogs with enhanced efficacy and reduced toxicity.
Recent studies have explored the pharmacological effects of 6-Methoxyharmalan in various biological systems. Preclinical trials have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of immune responses. Additionally, 6-Methoxyharmalan has shown promise in neuroprotective applications, particularly in models of Alzheimer's disease and Parkinson's disease. Its ability to scavenge free radicals and inhibit oxidative stress pathways underscores its potential as a neurotherapeutic agent.
The biological activity of 6-Methoxyharmalan is further influenced by its interaction with cellular transporters and metabolic enzymes. Studies utilizing CRISPR-Cas9 technology have identified key enzymes responsible for its metabolism, providing insights into species-specific differences in drug response. This knowledge is essential for optimizing dosing regimens and minimizing adverse effects in clinical settings.
In terms of therapeutic applications, 6-Methoxyharmalan has been traditionally used in folk medicine to treat a variety of ailments, including digestive disorders and nervous system conditions. Modern research has sought to validate these traditional uses through rigorous clinical trials. For instance, recent double-blind placebo-controlled studies have highlighted its efficacy in alleviating symptoms of anxiety and depression, suggesting a novel avenue for mental health therapies.
The safety profile of 6-Methoxyharmalan has also been a focal point of recent investigations. Toxicological studies conducted on animal models have indicated that it exhibits low acute toxicity when administered within therapeutic dose ranges. However, long-term safety assessments are still required to fully understand its potential risks and benefits.
Looking ahead, the development of synthetic analogs and delivery systems for 6-Methoxyharmalan presents an exciting frontier in drug development. Nanotechnology-based delivery platforms are being explored to enhance its bioavailability and target specificity. Furthermore, artificial intelligence-driven predictive modeling is being utilized to identify novel derivatives with improved pharmacokinetic properties.
In conclusion, 6-Methoxyharmalan (CAS No. 3589-73-9) stands as a testament to the rich interplay between traditional knowledge and modern scientific innovation. Its unique chemical properties, coupled with emerging research findings, position it as a promising candidate for diverse therapeutic applications. As research continues to unravel its full potential, this compound is poised to make significant contributions to the field of natural product-based drug discovery.
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